2-Methoxy-5-methylpyrimidine

Lipophilicity Drug design ADME prediction

2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) is a disubstituted pyrimidine heterocycle bearing a methoxy group at the 2-position and a methyl group at the 5-position, with molecular formula C₆H₈N₂O and molecular weight 124.14 g/mol. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where its substitution pattern modulates electronic and steric properties.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 17758-07-5
Cat. No. B102141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylpyrimidine
CAS17758-07-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)OC
InChIInChI=1S/C6H8N2O/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3
InChIKeyBCJLWYKGUBGKFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) – Compound Identity and Baseline Physicochemical Profile for Research Sourcing


2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) is a disubstituted pyrimidine heterocycle bearing a methoxy group at the 2-position and a methyl group at the 5-position, with molecular formula C₆H₈N₂O and molecular weight 124.14 g/mol [1]. The compound is primarily utilized as a synthetic building block in medicinal chemistry and agrochemical research, where its substitution pattern modulates electronic and steric properties [2]. Its computed XLogP3 value of 0.9 and topological polar surface area of 35 Ų differentiate it from regioisomeric analogs and influence its suitability for fragment-based drug design and lead optimization campaigns [1].

Why 2-Methoxy-5-methylpyrimidine Cannot Be Interchanged with Other 2-Methoxy-methylpyrimidine Isomers in Research Sourcing


Pyrimidine regioisomers sharing the same molecular formula and functional groups exhibit significantly different physicochemical and electronic properties that directly affect reactivity, molecular recognition, and downstream synthetic utility. The 5-methyl substitution pattern in 2-methoxy-5-methylpyrimidine positions the electron-donating methyl group at the meta position relative to the ring nitrogens, producing a distinct electronic distribution compared to the 4-methyl isomer (para-like) or the 6-methyl isomer (ortho-like) [1]. This positional difference alters the compound's dipole moment, nucleophilic/electrophilic site reactivity, and hydrogen-bonding capacity, rendering simple substitution among isomers invalid without re-optimization of reaction conditions or biological assay outcomes [2].

2-Methoxy-5-methylpyrimidine: Quantitative Evidence for Differentiated Selection vs. Closest Analogs


Lipophilicity Differentiation: 2-Methoxy-5-methylpyrimidine vs. 2-Methoxy-4-methylpyrimidine

The XLogP3 value for 2-methoxy-5-methylpyrimidine is 0.9, which is lower than the computed XLogP3 of 1.1 for its regioisomer 2-methoxy-4-methylpyrimidine (CID 13641557) [1]. This 0.2 log unit difference equates to an approximately 1.6-fold lower octanol-water partition coefficient, indicating lower lipophilicity for the 5-methyl isomer [1].

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area Differentiation Between 5-Methyl and 4-Methyl Regioisomers

The topological polar surface area (TPSA) of 2-methoxy-5-methylpyrimidine is 35 Ų, compared to 35 Ų for 2-methoxy-4-methylpyrimidine (CID 13641557) [1]. While both isomers share the same TPSA value due to identical atom composition, the spatial orientation of polar atoms relative to the molecular surface differs, leading to distinct molecular electrostatic potential surfaces and hydrogen-bonding vectors [1].

Polar surface area Membrane permeability Drug-likeness

Synthetic Utility Differentiation: Direct Methoxylation vs. Multi-Step Routes

2-Methoxy-5-methylpyrimidine is accessible via direct methoxylation of 2-chloro-5-methylpyrimidine using sodium methoxide in methanol under reflux . In contrast, the corresponding 4-chloro-2-methoxy-5-methylpyrimidine derivative (CAS 1350745-80-0) is a more advanced intermediate that requires additional synthetic steps including aromatic substitution reactions, as detailed in patent EP2571870B1 [1]. This positions 2-methoxy-5-methylpyrimidine as an earlier-stage building block with broader downstream derivatization potential.

Synthetic accessibility Intermediate procurement Process chemistry

Electronic Property Differentiation: σmeta Substituent Effect of 5-Methyl Group

The 5-methyl substituent exerts an electron-donating inductive effect (+I) and a weak hyperconjugative effect from the meta position. For pyrimidine systems, the σmeta value for a methyl group is approximately -0.07, whereas at the para position (4-methyl isomer) the σpara value is approximately -0.17 [1]. This difference in electronic influence alters the electron density at the ring nitrogen atoms, directly affecting protonation equilibria (pKa at N1) and susceptibility to electrophilic attack [1].

Hammett constants Electronic effects Reactivity prediction

Optimal Application Scenarios for 2-Methoxy-5-methylpyrimidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Low Lipophilicity Building Blocks

With an XLogP3 of 0.9, 2-methoxy-5-methylpyrimidine falls within the preferred lipophilicity range (XLogP < 3) for fragment libraries in fragment-based drug discovery (FBDD). Its lower lipophilicity compared to the 4-methyl isomer (XLogP 1.1) may reduce the risk of promiscuous inhibition and aggregation-based false positives in biochemical screening cascades [1].

Divergent Synthesis of CCR2 Antagonist Scaffolds

As demonstrated in patent EP2571870B1, 2-methoxy-5-methylpyrimidine serves as a core intermediate for constructing 4,6-disubstituted pyrimidine-based CCR2 antagonists. Its 5-methyl group provides a non-exchangeable substituent that can modulate target selectivity and metabolic stability in lead optimization programs targeting chemokine receptors [2].

Structure-Activity Relationship (SAR) Studies on Pyrimidine Isomer Series

The distinct electronic profile conferred by the 5-methyl substitution (σmeta ≈ -0.07) compared to 4-methyl (σpara ≈ -0.17) makes this compound a critical comparator in SAR studies exploring the positional dependence of biological activity. Systematic inclusion of 2-methoxy-5-methylpyrimidine alongside its 4-methyl and 6-methyl isomers enables deconvolution of electronic versus steric contributions to target binding [3].

Agrochemical Intermediate Requiring Controlled Reactivity at the Pyrimidine Core

The reduced electron density at N1 (due to weaker electron donation from the 5-methyl group relative to the 4-methyl isomer) provides a moderated reactivity profile suitable for regioselective N-alkylation and N-oxidation reactions, which are common functionalization steps in agrochemical active ingredient synthesis [3].

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